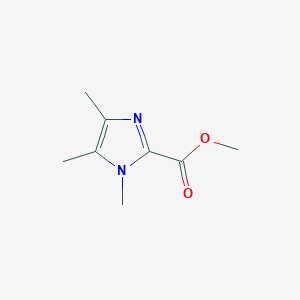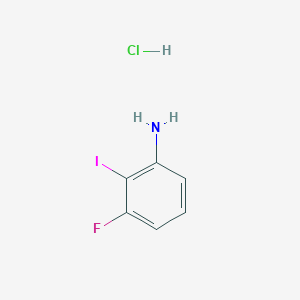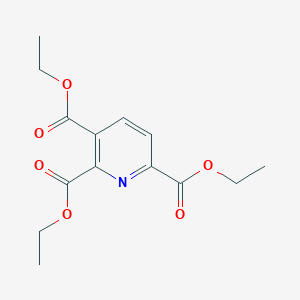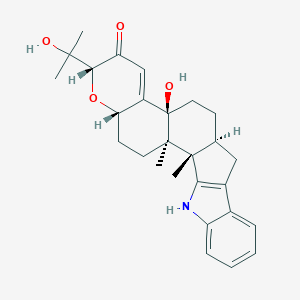
Paxilline
概要
説明
Paxilline is an indole-diterpene produced by Penicillium paxilli. It has gained interest in scientific research due to its unique molecular structure and properties.
Synthesis Analysis
Paxilline biosynthesis involves multiple genes, as revealed in studies involving Penicillium paxilli. The gene paxD, located next to paxQ in the paxilline biosynthetic gene cluster, is identified as crucial for paxilline biosynthesis. It shows similarities to fungal dimethylallyl tryptophan synthase genes. PaxD catalyzes the successive di-prenylation of paxilline, leading to the formation of di-prenyl paxilline and mono-prenyl paxilline (Liu et al., 2013).
Molecular Structure Analysis
Paxilline's structure is characterized by an indole-diterpene framework, which includes a unique indoloterpenoid motif. This motif has been a subject of interest due to its structural complexity and potential biological activities (Schatz et al., 2021).
Chemical Reactions and Properties
Paxilline interacts with various molecules within cellular structures, particularly in cell adhesion processes. Its ability to bind to different proteins, including those in focal adhesions, is key to its role in cellular signaling and adhesion dynamics (Brown et al., 1999).
Physical Properties Analysis
The physical properties of paxilline, such as its solubility and stability, are influenced by its complex molecular structure. These properties are crucial for its interaction with biological systems and its potential use in various applications.
Chemical Properties Analysis
Paxilline's chemical properties, including its reactivity and binding capabilities, are central to its biological effects. It acts as a scaffold in cellular structures, facilitating the assembly and disassembly of focal adhesions, thereby influencing cell motility and signal transduction (Digman et al., 2007).
科学的研究の応用
Specific Scientific Field
Application Summary
Paxilline (PAX) is an indole-diterpene synthesized by Penicillium paxilli. It’s a secondary metabolite and 21 genes have been identified at the PAX locus of which six have been previously confirmed to have a functional role in paxilline biosynthesis .
Methods of Application
A combination of bioinformatics, gene expression, and targeted gene replacement analyses were used to define the boundaries of the PAX gene cluster .
Results or Outcomes
Seven genes, paxG, paxA, paxM, paxB, paxC, paxP, and paxQ were all required for paxilline production, with one additional gene, paxD, required for regular prenylation of the indole ring post paxilline synthesis .
Paxilline in Animal Defense Mechanisms
Specific Scientific Field
Application Summary
Paxilline (PAX), a compound synthesized by Penicillium paxilli, has been found in the secretions of tree frogs (Hyla japonica). This compound has a novel function of inhibiting the potassium channel subfamily K member 18 (KCNK18) channels of their predators .
Methods of Application
Paxilline in Mycotoxin Biosynthesis
Specific Scientific Field
Application Summary
Paxilline (PAX) is an indole-diterpene synthesized by Penicillium paxilli. It’s a secondary metabolite and 21 genes have been identified at the PAX locus of which six have been previously confirmed to have a functional role in paxilline biosynthesis .
Methods of Application
A combination of bioinformatics, gene expression, and targeted gene replacement analyses were used to define the boundaries of the PAX gene cluster .
Results or Outcomes
Seven genes, paxG, paxA, paxM, paxB, paxC, paxP, and paxQ were all required for paxilline production, with one additional gene, paxD, required for regular prenylation of the indole ring post paxilline synthesis .
Paxilline in Animal Defense Mechanisms
Specific Scientific Field
Application Summary
Paxilline (PAX), a compound synthesized by Penicillium paxilli, has been found in the secretions of tree frogs (Hyla japonica). This compound has a novel function of inhibiting the potassium channel subfamily K member 18 (KCNK18) channels of their predators .
Methods of Application
The presence of PAX in the secretions of tree frogs was reported and its function of inhibiting the KCNK18 channels was studied .
Results or Outcomes
The PAX-induced KCNK18 inhibition is sufficient to evoke Ca2+ influx in charybdotoxin-insensitive DRG neurons of rats. For PAX-mediated toxicity, the inhibition of KCNK18 likely acts synergistically with that of BKCa to elicit tingling and buzzing sensations in predators or competitors .
Paxilline in Antibody Development
Specific Scientific Field
Application Summary
Paxilline (PAX) is a tremorgenic mycotoxin that has been found in perennial ryegrass infected with Acremonium lolii. To facilitate screening for this toxin, four murine monoclonal antibodies (mAbs) were developed .
Methods of Application
The development of monoclonal antibodies for the detection of Paxilline .
Results or Outcomes
Four murine monoclonal antibodies were successfully developed for the detection of Paxilline .
Paxilline in Prenyltransferase Gene Analysis
Specific Scientific Field
Application Summary
Paxilline is used in the study of prenyltransferase genes, specifically the paxD gene, which is located next to paxQ and has weak similarities to fungal dimethylallyl tryptophan synthase genes .
Methods of Application
PaxD was overexpressed in Escherichia coli and the purified enzyme was used for in vitro analysis .
Results or Outcomes
When paxilline and dimethylallyl diphosphate were used as substrates, one major and one minor product were formed. The structure of the major product was determined to be 21,22-diprenylated paxilline, showing that PaxD catalyzed the successive di-prenylation .
Safety And Hazards
将来の方向性
Rearranged indole diterpenes of the paxilline type comprise a large group of fungal metabolites that possess diverse structural features and potentially useful biological effects . The unique indoloterpenoid motif, which is common to all congeners, was first confirmed by crystallographic studies of paxilline . This family of natural products has fascinated organic chemists for the past four decades and has inspired numerous syntheses and synthetic approaches .
特性
IUPAC Name |
(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNHBCIZLNNLRS-UBGQALKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972643 | |
| Record name | Paxilline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Paxilline | |
CAS RN |
57186-25-1, 1233509-81-3 | |
| Record name | Paxilline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paxilline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paxilline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paxilline from Penicillium paxilli | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAXILLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | Paxilline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



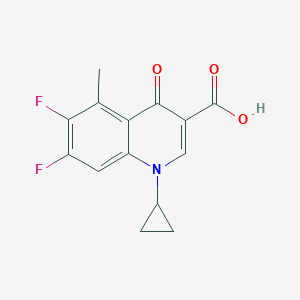
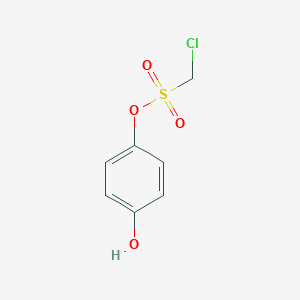
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
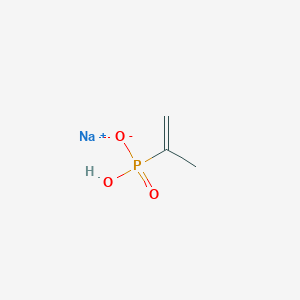
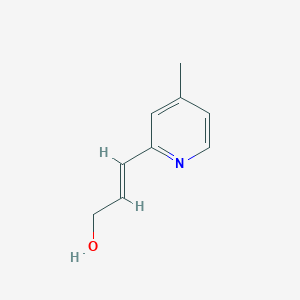
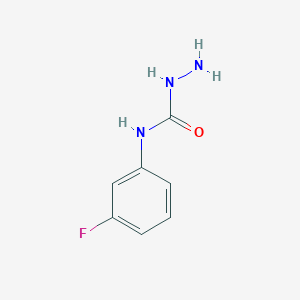
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
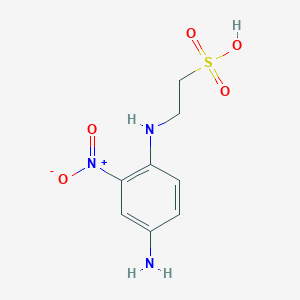
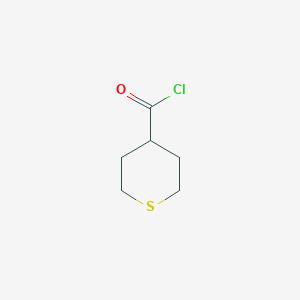
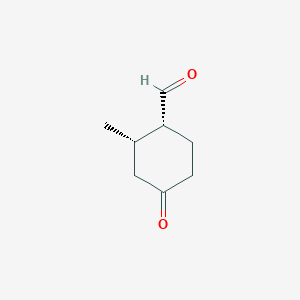
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
